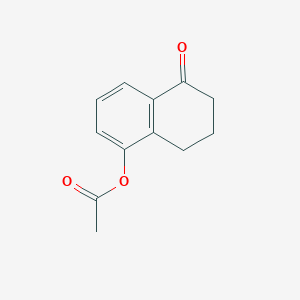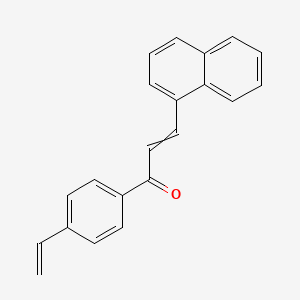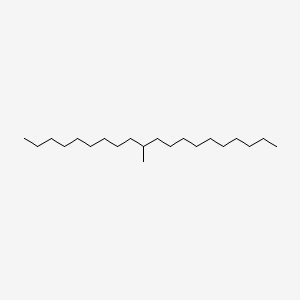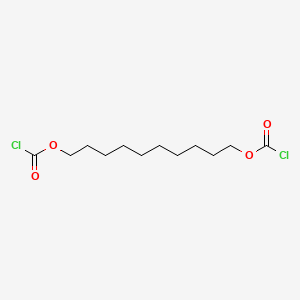
Decane-1,10-diyl dicarbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decane-1,10-diyl dicarbonochloridate: is an organic compound that belongs to the class of alkyl chlorides It is characterized by the presence of two carbonochloridate groups attached to a decane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Decane-1,10-diyl dicarbonochloridate can be synthesized through the reaction of decane-1,10-diol with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically involves the use of an inert solvent such as dichloromethane and a base like pyridine to neutralize the hydrogen chloride produced during the reaction. The reaction is carried out at low temperatures to prevent the decomposition of phosgene.
Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous flow of decane-1,10-diol and phosgene through a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Decane-1,10-diyl dicarbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The carbonochloridate groups can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form decane-1,10-diol and hydrochloric acid.
Reduction: The compound can be reduced to decane-1,10-diol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Amides: Formed by the reaction with amines
Esters: Formed by the reaction with alcohols
Thioesters: Formed by the reaction with thiols
Decane-1,10-diol: Formed by hydrolysis or reduction
Scientific Research Applications
Chemistry: Decane-1,10-diyl dicarbonochloridate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various functionalized compounds, including polymers and surfactants.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through the introduction of carbonochloridate groups. This modification can alter the biological activity and stability of the biomolecules.
Medicine: The compound has potential applications in drug delivery systems. It can be used to synthesize prodrugs, which are inactive compounds that can be converted into active drugs within the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including plasticizers and lubricants. It is also employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of decane-1,10-diyl dicarbonochloridate involves the reactivity of its carbonochloridate groups. These groups can react with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparison with Similar Compounds
Decane-1,10-diol: A precursor used in the synthesis of decane-1,10-diyl dicarbonochloridate.
Decane-1,10-diyl diacrylate: Another derivative of decane-1,10-diol, used in the production of polymers and coatings.
Decane-1,10-diyl diglutarate: Used in the preparation of optode membranes for ion-selective electrodes.
Uniqueness: this compound is unique due to its dual carbonochloridate groups, which provide it with distinct reactivity compared to other decane derivatives. This reactivity makes it a valuable intermediate in organic synthesis and materials science.
Properties
CAS No. |
56757-75-6 |
|---|---|
Molecular Formula |
C12H20Cl2O4 |
Molecular Weight |
299.19 g/mol |
IUPAC Name |
10-carbonochloridoyloxydecyl carbonochloridate |
InChI |
InChI=1S/C12H20Cl2O4/c13-11(15)17-9-7-5-3-1-2-4-6-8-10-18-12(14)16/h1-10H2 |
InChI Key |
PHSFDGSQPPVUFX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCOC(=O)Cl)CCCCOC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


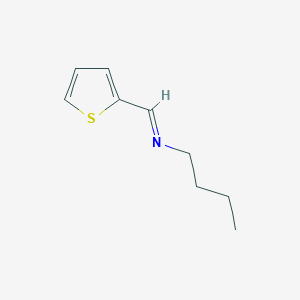
![N~1~-Methyl-N~2~-[3-(10H-phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14626655.png)

![2-[(5-Phenyl-1H-pyrazol-3-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14626669.png)
![Piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14626673.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-2'-(phenylamino)-6'-(1-pyrrolidinyl)-](/img/structure/B14626678.png)
![4-Benzyl-2-{[4-(pyridin-2-yl)phenoxy]methyl}morpholine](/img/structure/B14626682.png)
